molecular formula C19H24O2 B14137081 2,2'-(Propane-1,1-diyl)bis(4,6-dimethylphenol) CAS No. 3772-20-1

2,2'-(Propane-1,1-diyl)bis(4,6-dimethylphenol)

Cat. No.: B14137081
CAS No.: 3772-20-1
M. Wt: 284.4 g/mol
InChI Key: ORXGGTMEDSCSGI-UHFFFAOYSA-N
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Description

2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol), also known as tetramethylbisphenol A, is an organic compound with the molecular formula C19H24O2. It is a derivative of bisphenol A, where the phenol groups are substituted with methyl groups. This compound is known for its use in the production of polymers and resins due to its stability and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) typically involves the condensation reaction of 2,6-dimethylphenol with acetone in the presence of an acid catalyst. The reaction is carried out at a temperature range of 20°C to 60°C. The reaction mixture is then treated with a hydrophobic solvent to separate the product, which is subsequently purified by crystallization .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of temperature and pH levels to maintain the reaction environment. The final product is obtained through crystallization and drying processes .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) involves its interaction with various molecular targets. It can bind to estrogen receptors, mimicking the action of natural hormones. This interaction can lead to changes in gene expression and cellular responses. The compound’s structural similarity to bisphenol A allows it to interfere with endocrine signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Propane-1,1-diyl)bis(4,6-dimethylphenol) is unique due to its enhanced thermal stability and resistance to oxidation compared to bisphenol A. The methyl groups provide steric hindrance, reducing the compound’s reactivity and making it suitable for high-performance applications .

Properties

CAS No.

3772-20-1

Molecular Formula

C19H24O2

Molecular Weight

284.4 g/mol

IUPAC Name

2-[1-(2-hydroxy-3,5-dimethylphenyl)propyl]-4,6-dimethylphenol

InChI

InChI=1S/C19H24O2/c1-6-15(16-9-11(2)7-13(4)18(16)20)17-10-12(3)8-14(5)19(17)21/h7-10,15,20-21H,6H2,1-5H3

InChI Key

ORXGGTMEDSCSGI-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC(=C1O)C)C)C2=CC(=CC(=C2O)C)C

Origin of Product

United States

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